molecular formula C10H10BrFO2S B14071387 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

Cat. No.: B14071387
M. Wt: 293.15 g/mol
InChI Key: XJJRSPGJCIXYKO-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of bromine and fluorine atoms, as well as a sulfone group, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: The bromine and fluorine atoms can be selectively reduced using appropriate reducing agents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The sulfone group can participate in various biochemical pathways, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide include other benzo[b]thiophene derivatives such as:

  • 5-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
  • 5-Fluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide

These compounds share structural similarities but differ in the presence and position of halogen atoms, which can significantly affect their chemical properties and reactivity . The uniqueness of this compound lies in its specific combination of bromine, fluorine, and sulfone groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10BrFO2S

Molecular Weight

293.15 g/mol

IUPAC Name

5-bromo-3-fluoro-2,2-dimethyl-3H-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C10H10BrFO2S/c1-10(2)9(12)7-5-6(11)3-4-8(7)15(10,13)14/h3-5,9H,1-2H3

InChI Key

XJJRSPGJCIXYKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(S1(=O)=O)C=CC(=C2)Br)F)C

Origin of Product

United States

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